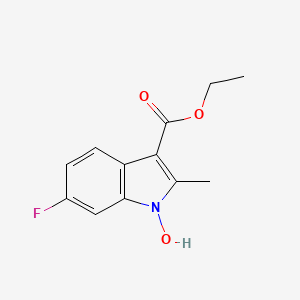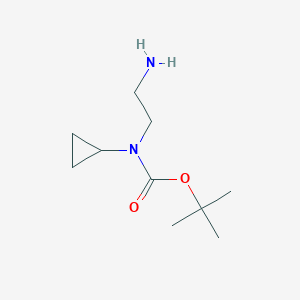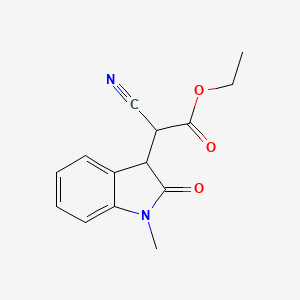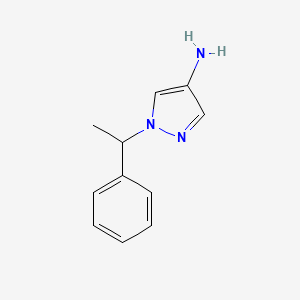
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate
Overview
Description
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives like this compound often involves complex chemical reactions. For instance, one method involves the addition of hydrazine hydrate to phthalic anhydride to yield an intermediate, followed by a dehydration reaction to form phthalhydrazide . Another method involves stirring Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate with dioxane and aqueous dimethylamine, heating at 70°C for 4 hours, and then precipitating the product by adding HCl solution in EtOAc .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC1=CC2=C (C=C1)C=C (C (OCC)=O)N2 . This indicates that the molecule contains a fluorine atom attached to the 6th carbon of the indole ring, a hydroxy group attached to the 1st carbon, and a methyl group attached to the 2nd carbon .Chemical Reactions Analysis
Indole derivatives, including this compound, can undergo various chemical reactions. For example, they can participate in nucleophilic addition reactions, dehydration reactions, and more . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Antiviral Activity
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate has been investigated for its potential antiviral properties. Research has shown that certain derivatives of this compound exhibit significant activity against various viruses. For example, one study identified that ethyl 5-hyroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylate, a closely related compound, was effective against influenza A/Aichi/2/69 (H3N2) virus in cell cultures and in mouse models. This compound showed higher efficacy than the reference drug arbidol in a model of influenza-induced pneumonia in mice infected with influenza A/Aichi/2/69 (H3N2) virus (Ivashchenko et al., 2015).
Another study synthesized similar derivatives and investigated their antiviral activity against various viruses including H1N1, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Some of the synthesized compounds demonstrated micromolar activities against these viruses (Ivashchenko et al., 2014).
Anti-Hepatitis B Virus Activities
Research has also been conducted on the anti-hepatitis B virus (HBV) activities of ethyl 5-hydroxyindole-3-carboxylates. A study designed and synthesized a series of these compounds, finding that one in particular displayed significant anti-HBV activity, which was more potent than the positive control lamivudine (Zhao et al., 2006).
Future Directions
The future directions for research on Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years , and it is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have inhibitory activity against certain viruses .
properties
IUPAC Name |
ethyl 6-fluoro-1-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-3-17-12(15)11-7(2)14(16)10-6-8(13)4-5-9(10)11/h4-6,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBPRBZNIBWUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)
![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)
![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)


![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)
![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)


![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)

